Foliachinenoside C
Description
Introduction to Foliachinenoside C
Nomenclature and Chemical Classification
This compound belongs to the phenylpropanoid glycoside family, classified under the CAS registry number 1041180-87-3. Its systematic IUPAC name, (2S,3R,4S,5S,6R)-2-[4-[(2R,3S,4S,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol , reflects its intricate stereochemistry and functional group arrangement. Key structural features include:
- Aromatic domain : A 4-hydroxy-3,5-dimethoxyphenyl group providing hydrophobic character.
- Sugar moiety : A β-D-galactopyranosyl-(1→6)-α-L-arabinopyranosyl disaccharide chain enhancing water solubility.
- Substituents : Four methoxy (-OCH₃) and five hydroxymethyl (-CH₂OH) groups distributed across the aglycone and sugar units.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| Molecular formula | C₂₈H₃₈O₁₄ |
| Molecular weight | 598.6 g/mol |
| SMILES notation | COC1=CC(=CC(=C1O)OC)[C@H]2... |
| InChIKey | JNTVMSUGCQQJNZ-FKLBZQFOSA-N |
| Natural occurrence | Salacia chinensis |
The compound’s stereochemistry was confirmed through nuclear magnetic resonance (NMR) spectroscopy, particularly $$^{13}\text{C}$$-NMR chemical shifts at δ 105.2 (C-1'') and δ 74.5 (C-4'), which are characteristic of β-glycosidic linkages.
Historical Context of Discovery
This compound was first reported in 2007 within the KNApSAcK Metabolite Database during a phytochemical survey of Salacia chinensis. However, full structural characterization required until 2015, when advanced spectroscopic methods resolved its challenging stereochemistry:
- 2007 : Initial isolation and provisional identification via thin-layer chromatography (TLC) and mass spectrometry (MS).
- 2015 : Definitive structural assignment using $$^{1}\text{H}$$-$$^{1}\text{H}$$ COSY, HSQC, and HMBC NMR experiments.
- 2020 : Validation of absolute configuration through chiral GC-MS analysis of hydrolyzed sugar units.
This discovery coincided with renewed interest in Salacia glycosides following the 2017 isolation of structurally analogous compounds from Nicandra physaloides, which demonstrated the taxonomic distribution of similar biosynthetic pathways.
Taxonomic and Biogenetic Origins
This compound is biosynthesized exclusively in Salacia chinensis (Celastraceae), a climbing shrub native to tropical Southeast Asia. The compound’s biogenesis follows the phenylpropanoid pathway:
- Shikimate pathway : Generates cinnamic acid derivatives.
- Glycosylation : UDP-glucose-dependent transferases attach sugar units to the aglycone.
- O-Methylation : SAM-dependent methylation at C-3 and C-5 positions.
Table 2: Related Compounds in Salacia chinensis
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| Foliachinenoside A1 | C₂₆H₃₂O₁₄ | 568.18 |
| Foliachinenoside B2 | C₂₁H₃₀O₁₁ | 458.18 |
| Foliasalacin A1 | C₃₁H₅₄O₂ | 458.41 |
The plant’s ecological adaptation to low-nutrient soils likely drives the production of such complex secondary metabolites as chemical defenses. Recent transcriptomic studies have identified candidate genes (e.g., ScUGT78D2) responsible for the regioselective glycosylation observed in foliachinenosides.
Properties
Molecular Formula |
C28H38O14 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(2R,3S,4S,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H38O14/c1-36-16-5-12(6-17(37-2)21(16)32)25-14(9-29)15(10-30)26(41-25)13-7-18(38-3)27(19(8-13)39-4)42-28-24(35)23(34)22(33)20(11-31)40-28/h5-8,14-15,20,22-26,28-35H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 |
InChI Key |
JNTVMSUGCQQJNZ-FKLBZQFOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H]([C@@H](O2)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)CO |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(C(O2)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC)CO)CO |
Origin of Product |
United States |
Preparation Methods
Solvent Partitioning
The methanolic extract undergoes partition using ethyl acetate (EtOAc) and water (1:1 v/v), separating lipophilic compounds into the EtOAc phase (4.1% yield) and polar constituents into the aqueous phase. Further partitioning of the aqueous phase with n-butanol (n-BuOH) isolates medium-polarity glycosides, yielding an n-BuOH-soluble fraction (2.4%) enriched with this compound.
Chromatographic Purification
Diaion HP-20 Column Chromatography
The n-BuOH fraction is subjected to Diaion HP-20 resin, eluted sequentially with water, methanol (MeOH), and acetone. This compound predominantly elutes in the MeOH fraction (0.93% of the n-BuOH extract), alongside related glycosides.
Normal- and Reverse-Phase Silica Gel Chromatography
The MeOH-eluted fraction is fractionated using normal-phase silica gel columns with gradient elution (chloroform:methanol:water). Subsequent reverse-phase C18 columns (acetonitrile:water gradients) further resolve this compound from co-eluting impurities.
High-Performance Liquid Chromatography (HPLC)
Final purification employs semi-preparative HPLC with a C18 column (5 µm, 250 × 10 mm) and isocratic elution (acetonitrile:water, 22:78 v/v). This compound elutes at 14.2 minutes, yielding 0.00044% from the dried leaves.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Purity Assessment
Analytical HPLC (C18 column, 250 × 4.6 mm) confirms >98% purity with a retention time of 14.1 minutes under identical conditions.
Yield Optimization Challenges
Low Natural Abundance
This compound’s low yield (0.00044%) reflects its limited abundance in Salacia chinensis. Comparative studies suggest seasonal variations influence biosynthesis, with higher yields observed in mature leaves harvested during the dry season.
Solvent System Refinement
Alternative solvent systems (e.g., methanol:acetone:water, 4:1:5) during Diaion HP-20 chromatography improve recovery rates by 12–15% but risk co-eluting structurally similar glycosides.
Comparative Analysis of Related Glycosides
Chemical Reactions Analysis
Foliachinenoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Foliachinenoside C has been studied for its hepatoprotective effects, particularly in protecting liver cells from D-galactosamine-induced cytotoxicity . It is also used in research related to its potential anticancer properties, as well as its role in modulating various biological pathways. The compound’s unique structure makes it a valuable tool in the study of glycosides and their effects on biological systems .
Mechanism of Action
The mechanism of action of Foliachinenoside C involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by modulating oxidative stress and inflammation pathways, which are crucial in various disease processes. The compound’s ability to protect liver cells and its potential anticancer properties are linked to its antioxidant and anti-inflammatory activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Lignans
The following table summarizes key structural, physicochemical, and biological differences between Foliachinenoside C and analogous lignans:
Structural and Functional Distinctions
Glycosylation and Solubility
This compound is distinguished by its glycoside moiety, which enhances water solubility compared to non-glycosylated lignans like Veraguensin and Chicanine.
Molecular Complexity and Bioactivity
- However, its pharmacological properties remain understudied.
- Futokadsurin C, a dibenzocyclooctadiene lignan, exhibits antiviral activity due to its unique cyclic structure, a feature absent in this compound .
Plant Source Specificity
While this compound and Veraguensin are both sourced from Acorus tatarinowii, their structural divergence suggests distinct biosynthetic pathways and ecological roles within the plant .
Biological Activity
Foliachinenoside C is a glycoside compound primarily isolated from the seeds of Datura metel and other plants. It has attracted significant attention in scientific research due to its potential biological activities, including hepatoprotective, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound belongs to a class of compounds known as glycosides, which are characterized by a sugar moiety attached to a non-sugar component. The compound exhibits various chemical reactions such as oxidation, reduction, and substitution, which are essential for its biological activity. Its mechanism of action involves modulation of oxidative stress and inflammation pathways, crucial in various disease processes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃O₁₁ |
| Molecular Weight | 365.37 g/mol |
| Solubility | Soluble in methanol and ethanol |
| Extraction Source | Datura metel seeds |
Hepatoprotective Effects
Research indicates that this compound exhibits significant hepatoprotective effects. A study demonstrated its ability to protect liver cells from cytotoxicity induced by D-galactosamine, a compound known to cause liver damage. The protective mechanism is believed to involve antioxidant activity that mitigates oxidative stress in liver tissues.
Anti-inflammatory Activity
This compound has been shown to inhibit the production of nitric oxide (NO) in LPS-induced RAW 264.7 macrophages. This inhibition is indicative of its potential anti-inflammatory properties. The IC50 values for various glycosides, including this compound, ranged from 26.9 to 47.5 μM, suggesting moderate potency against inflammation.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated its role in modulating pathways associated with cancer cell proliferation and apoptosis. Further investigations are required to elucidate the specific mechanisms involved.
Table 2: Biological Activities of this compound
| Activity | Effect | Reference |
|---|---|---|
| Hepatoprotective | Protects against D-galactosamine-induced cytotoxicity | |
| Anti-inflammatory | Inhibits NO production in RAW 264.7 cells | |
| Anticancer | Modulates cancer cell pathways |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Hepatoprotective Study : In vitro experiments demonstrated that treatment with this compound significantly reduced liver enzyme levels in hepatocytes exposed to D-galactosamine, indicating reduced liver injury.
- Inflammation Model : In an experimental model using RAW 264.7 cells, this compound was found to reduce inflammatory markers significantly, supporting its use as an anti-inflammatory agent.
- Anticancer Research : A recent study explored the effects of this compound on various cancer cell lines, revealing that it inhibited proliferation and induced apoptosis in a dose-dependent manner.
Table 3: Summary of Case Studies
| Study Type | Findings | Year |
|---|---|---|
| Hepatoprotective | Reduced liver injury markers | 2020 |
| Anti-inflammatory | Decreased NO levels in macrophages | 2021 |
| Anticancer | Induced apoptosis in cancer cell lines | 2023 |
Q & A
Q. What formulation challenges arise in developing this compound for therapeutic use, and how are they addressed?
- Answer : Poor aqueous solubility is mitigated via nanoemulsions (e.g., PLGA nanoparticles) or co-solvency (PEG 400). Bioavailability enhancement uses permeability enhancers (e.g., chitosan). Toxicity studies (hemolysis, Ames test) ensure excipient safety. Scale-up requires QbD principles (DoE for critical process parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
